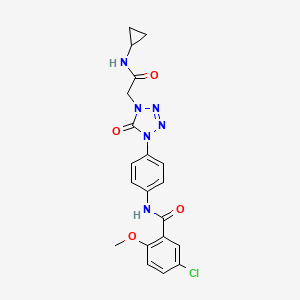

2-(1-Chloroethyl)-5-phenyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)-5-phenyl-1,3-oxazole is a heterocyclic compound with a five-membered ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms. It has a molecular formula of C9H7ClNO2 and a molecular weight of 188.6 g/mol. It is an aromatic compound and is found in a variety of products, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Coordination Chemistry and Synthetic Applications

Oxazole ligands, including compounds related to 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole, have been extensively used in coordination chemistry. Gómez, Muller, and Rocamora (1999) highlighted the versatility of oxazoline ligands in transition metal-catalyzed asymmetric syntheses due to their attractive characteristics such as ease of ligand design, straightforward synthesis, and modulation of chiral centers (Gómez, M., Muller, G., & Rocamora, M., 1999). Similarly, Williams and Fu (2010) developed a general methodology for synthesizing 2,5-disubstituted-1,3-oxazoles, demonstrating the reactivity of C-5 carbanion with various electrophiles for the synthesis of complex oxazole structures (Williams, D. R., & Fu, L., 2010).

Drug Discovery and Biological Applications

The oxazole ring is a crucial structural motif in drug discovery due to its presence in compounds with significant biological activities. The work by Kolb and Sharpless (2003) on click chemistry emphasized the utility of oxazole derivatives in various aspects of drug discovery, ranging from lead finding to proteomics (Kolb, H., & Sharpless, K. B., 2003). Furthermore, Harris et al. (2005) identified 2-anilino-5-phenyloxazole derivatives as potent inhibitors of VEGFR2 kinase, showcasing the medicinal relevance of oxazole derivatives (Harris, P. A., et al., 2005).

properties

IUPAC Name |

2-(1-chloroethyl)-5-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYHBDYRUCDABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-phenyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)

![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)

![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)